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Abstract: This technical guide provides a comprehensive overview of 2,6-difluoro-3-
propoxyphenylboronic acid, a key building block in modern medicinal chemistry and

materials science. We will delve into its fundamental physicochemical properties, provide

validated protocols for its synthesis and characterization, and explore its applications,

particularly in the context of Suzuki-Miyaura cross-coupling reactions. This document is

intended for researchers, scientists, and drug development professionals seeking a detailed

understanding and practical guidance on the use of this versatile reagent.

Introduction: The Significance of Fluorinated
Boronic Acids in Drug Discovery
The introduction of fluorine atoms into organic molecules can profoundly influence their

biological properties, often leading to enhanced metabolic stability, increased binding affinity,

and improved membrane permeability. When combined with the synthetic versatility of boronic

acids, this has made fluorinated phenylboronic acids, such as 2,6-difluoro-3-
propoxyphenylboronic acid, highly valuable intermediates in the synthesis of complex

organic molecules. The specific substitution pattern of this compound, with two ortho-fluorine
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atoms to the boronic acid group and a para-propoxy group, offers a unique combination of

steric and electronic properties that can be strategically exploited in cross-coupling reactions to

generate novel chemical entities with potential therapeutic applications.

Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its

effective use in synthesis and for the development of robust analytical methods.

Molecular Identity and Weight
The fundamental identity of 2,6-difluoro-3-propoxyphenylboronic acid is defined by its

molecular formula and weight.

Property Value Source

Molecular Formula C₉H₁₁BF₂O₃ [1]

Molecular Weight 215.99 g/mol [1]

CAS Number 849062-14-2

Physical and Chemical Properties
These properties are critical for handling, storage, and reaction setup.

Property Value Source

Appearance White to off-white powder

Melting Point 91-94 °C

SMILES CCCOc1ccc(F)c(B(O)O)c1F

InChI

1S/C9H11BF2O3/c1-2-5-15-7-

4-3-

6(11)8(9(7)12)10(13)14/h3-

4,13-14H,2,5H2,1H3
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Synthesis and Purification Protocol
The following is a generalized, yet robust, protocol for the synthesis of 2,6-difluoro-3-
propoxyphenylboronic acid. The rationale behind key steps is provided to allow for

adaptation and troubleshooting.

Synthetic Workflow Diagram

1,2-Difluoro-3-propoxybenzene Lithiation
(n-BuLi, THF, -78 °C)

Step 1 Borylation
(Triisopropyl borate)

Step 2 Acidic Workup
(Aqueous HCl)

Step 3 Extraction
(Ethyl Acetate)

Step 4 Purification
(Crystallization/Chromatography)

Step 5 2,6-Difluoro-3-propoxyphenylboronic acidFinal Product

Click to download full resolution via product page

Caption: Synthetic workflow for 2,6-difluoro-3-propoxyphenylboronic acid.

Detailed Experimental Protocol
Materials:

1,2-Difluoro-3-propoxybenzene

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

Triisopropyl borate

Anhydrous Tetrahydrofuran (THF)

Hydrochloric acid (HCl), 2 M

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a thermometer, and a nitrogen inlet, add 1,2-difluoro-3-propoxybenzene (1.0 eq) and

anhydrous THF (10 mL/mmol of substrate).

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium

(1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting

solution at -78 °C for 1 hour. Causality: The ortho-directing effect of the fluorine atoms and

the propoxy group facilitates regioselective lithiation at the C1 position.

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise at -78 °C. The

addition should be slow to control the exotherm. After the addition is complete, allow the

reaction to warm to room temperature and stir for 12 hours. Causality: The electrophilic

boron center of the borate ester is attacked by the lithiated aryl species.

Aqueous Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M

HCl until the pH is acidic (pH ~2). Stir vigorously for 30 minutes. Causality: The acidic

workup hydrolyzes the borate ester to the desired boronic acid.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20

mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized

compound.

Spectroscopic and Analytical Data
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Technique Expected Results

¹H NMR
Peaks corresponding to the propyl group (triplet,

sextet, triplet) and the aromatic protons.

¹⁹F NMR
Two distinct signals for the two non-equivalent

fluorine atoms.

¹³C NMR
Signals for the nine carbon atoms, with

characteristic C-F and C-B couplings.

LC-MS
A peak corresponding to the molecular ion

[M+H]⁺ or [M-H]⁻.

Purity (HPLC)
>95% (typical for commercially available

material)

Applications in Suzuki-Miyaura Cross-Coupling
2,6-Difluoro-3-propoxyphenylboronic acid is a versatile coupling partner in palladium-

catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds.

Reaction Scheme

2,6-Difluoro-3-propoxyphenylboronic acid

Pd Catalyst
Base

Aryl Halide (Ar-X)

Coupled Product

Click to download full resolution via product page

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations
The two ortho-fluorine atoms can influence the reaction in several ways:
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Steric Hindrance: The bulky ortho-substituents can impact the rate of transmetalation.

Electronic Effects: The electron-withdrawing nature of the fluorine atoms can affect the

nucleophilicity of the arylboronic acid.

Catalyst Selection: The choice of palladium catalyst and ligand is crucial to overcome

potential steric hindrance and achieve high coupling yields.

Safety and Handling
2,6-Difluoro-3-propoxyphenylboronic acid should be handled with appropriate personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is

recommended to work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for

detailed information on hazards and handling procedures. The compound is a non-combustible

solid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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